2-[2-(2-anilino-1,3-thiazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-[2-(2-anilino-1,3-thiazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione is a complex organic compound that features a thiazole ring, an aniline group, and an isoindole dione structure. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-anilino-1,3-thiazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the condensation of an aniline derivative with a thioamide under acidic conditions to form the thiazole ring. This intermediate is then reacted with an isoindole dione precursor under controlled conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2-anilino-1,3-thiazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its biological activity.
Substitution: Electrophilic or nucleophilic substitution reactions can be used to introduce new substituents onto the thiazole or isoindole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and sometimes catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, such as halogens, alkyl groups, or other aromatic rings.
Scientific Research Applications
2-[2-(2-anilino-1,3-thiazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activities, such as antimicrobial or anticancer properties, make it a subject of study in biological research.
Medicine: Due to its potential therapeutic effects, it is investigated for use in drug development and pharmacological studies.
Industry: The compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[2-(2-anilino-1,3-thiazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The thiazole ring and aniline group can interact with enzymes or receptors, potentially inhibiting or activating biological processes. The isoindole dione structure may also contribute to the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
2-anilino-1,3-thiazole derivatives: These compounds share the thiazole and aniline structures but lack the isoindole dione moiety.
Isoindole derivatives: Compounds with the isoindole structure but different substituents on the ring.
Thiazole-based compounds: A broad class of compounds with diverse biological activities.
Uniqueness
2-[2-(2-anilino-1,3-thiazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione is unique due to the combination of the thiazole, aniline, and isoindole dione structures. This combination may result in distinct biological activities and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
2-[2-(2-anilino-1,3-thiazol-4-yl)ethyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2S/c23-17-15-8-4-5-9-16(15)18(24)22(17)11-10-14-12-25-19(21-14)20-13-6-2-1-3-7-13/h1-9,12H,10-11H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVCXIBHOKIHPHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=CS2)CCN3C(=O)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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